molecular formula C10H8BrNO2 B2538593 5-(3-Bromophenyl)pyrrolidine-2,4-dione CAS No. 1897611-83-4

5-(3-Bromophenyl)pyrrolidine-2,4-dione

Cat. No.: B2538593
CAS No.: 1897611-83-4
M. Wt: 254.083
InChI Key: UMJOGWZWEWIUDY-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol It is characterized by a pyrrolidine ring substituted with a bromophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)pyrrolidine-2,4-dione typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the pyrrolidine-2,4-dione to the bromobenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolidine-2,4-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(3-Bromophenyl)pyrrolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpyrrolidine-2,4-dione: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    5-(4-Bromophenyl)pyrrolidine-2,4-dione: Similar structure but with the bromine atom at the 4-position, leading to different steric and electronic effects.

    5-(3-Chlorophenyl)pyrrolidine-2,4-dione: Chlorine substituent instead of bromine, affecting its chemical properties and reactivity.

Uniqueness

5-(3-Bromophenyl)pyrrolidine-2,4-dione is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which influences its chemical reactivity and potential biological activities. This specific substitution pattern can lead to distinct interactions with biological targets compared to its analogs .

Properties

IUPAC Name

5-(3-bromophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOGWZWEWIUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(NC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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